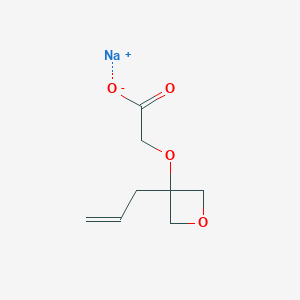
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride, also known as (S)-(+)-Naphazoline hydrochloride, is a synthetic compound that belongs to the class of imidazoline derivatives. It is commonly used as a vasoconstrictor and decongestant in over-the-counter nasal sprays and eye drops. However,
Mechanism of Action
(S)-(+)-Naphazoline hydrochloride acts as an agonist of the alpha-1 adrenergic receptor, which results in vasoconstriction and decreased blood flow to the affected area. This mechanism of action is responsible for its decongestant and vasoconstrictive effects.
Biochemical and Physiological Effects:
Studies have shown that (S)-(+)-Naphazoline hydrochloride can increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It has also been shown to have a neuroprotective effect in animal models of cerebral ischemia.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-(+)-Naphazoline hydrochloride in lab experiments is its well-established mechanism of action and pharmacological effects. However, one limitation is its potential toxicity, which can vary depending on the dosage and route of administration.
Future Directions
Future research on (S)-(+)-Naphazoline hydrochloride could focus on its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Studies could also investigate its potential as a neuroprotective agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthetic routes for (S)-(+)-Naphazoline hydrochloride and its derivatives to improve its pharmacological properties and reduce its toxicity.
Synthesis Methods
(S)-(+)-Naphazoline hydrochloride can be synthesized through a multi-step process from 1,2,3,4-tetrahydronaphthalene. The first step involves the oxidation of 1,2,3,4-tetrahydronaphthalene to 1,2,3,4-tetrahydronaphthalene-1,2-diol using potassium permanganate. The diol is then converted to the corresponding aldehyde using pyridinium chlorochromate. The aldehyde is then reacted with ethylamine in the presence of sodium triacetoxyborohydride to give (S)-(+)-Naphazoline.
Scientific Research Applications
(S)-(+)-Naphazoline hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. Various studies have also investigated its potential as a therapeutic agent for cardiovascular diseases, such as hypertension and ischemic heart disease.
properties
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H/t9-,11?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGHSWZROVSRY-QMOSYVFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)


![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)
![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)